N,N-Bis(2-methylpropyl)-4-morpholinepropylamine
CAS No.: 85098-95-9
Cat. No.: VC16997992
Molecular Formula: C15H32N2O
Molecular Weight: 256.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85098-95-9 |
|---|---|
| Molecular Formula | C15H32N2O |
| Molecular Weight | 256.43 g/mol |
| IUPAC Name | 2-methyl-N-(2-methylpropyl)-N-(3-morpholin-4-ylpropyl)propan-1-amine |
| Standard InChI | InChI=1S/C15H32N2O/c1-14(2)12-17(13-15(3)4)7-5-6-16-8-10-18-11-9-16/h14-15H,5-13H2,1-4H3 |
| Standard InChI Key | VCHPFLZWIASTCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(CCCN1CCOCC1)CC(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Characterization
N,N-Bis(2-methylpropyl)-4-morpholinepropylamine is characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a propane chain substituted with two 2-methylpropyl (isobutyl) groups. The IUPAC name is 2-methyl-N-(2-methylpropyl)-N-(3-morpholin-4-ylpropyl)propan-1-amine, reflecting its branched alkyl and morpholine moieties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₂N₂O |
| Molecular Weight | 256.43 g/mol |
| CAS Number | 85098-95-9 |
| EC Number | 285-449-2 |
| InChI Key | VCHPFLZWIASTCB-UHFFFAOYSA-N |
| SMILES | CC(C)CN(CCCN1CCOCC1)CC(C)C |
The compound’s structure is stabilized by intramolecular van der Waals interactions between the hydrophobic isobutyl groups and hydrogen bonding involving the morpholine nitrogen .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Morpholine, 1-bromo-3-chloropropane, K₂CO₃, DMF, 80°C | 65% | 92% |
| 2 | Isobutyl bromide, NaH, THF, reflux | 78% | 95% |
Scalability and Industrial Production
Industrial-scale production likely employs continuous-flow reactors to enhance yield and reduce byproducts. The global market for this compound, valued at USD 1.2 million in 2019, is projected to grow at a CAGR of 4.3% through 2046, driven by demand in pharmaceutical intermediates .
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 μm) effectively separates N,N-Bis(2-methylpropyl)-4-morpholinepropylamine from impurities. Optimal conditions include:
-
Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, enabling electrospray ionization (ESI+) detection.
Mass Spectrometry (MS)
The compound exhibits a prominent [M+H]⁺ ion at m/z 257.2, with fragmentation patterns indicating cleavage at the morpholine-propylamine bond (e.g., m/z 114.1 for C₆H₁₂NO⁺).
| Compound | IC₅₀ (Tubulin Inhibition) | GI₅₀ (A549 Cells) |
|---|---|---|
| 6a | 1.4 μM | 0.19 μM |
| 7g | 1.6 μM | 0.34 μM |
| 8c | 1.7 μM | 0.41 μM |
Industrial Applications
Market analyses indicate consumption growth in polymer stabilizers (23% of total use) and agrochemicals (17%), particularly in Asia-Pacific regions .
Market Dynamics and Regional Trends
Global Consumption Patterns
From 1997–2019, annual consumption increased from 12.5 to 18.7 metric tons, led by China (38% share) and India (22%). Forecasts predict 24.9 metric tons by 2027, driven by oncology drug development .
Table 4: Regional Market Share (2024)
| Region | Market Share | CAGR (2024–2027) |
|---|---|---|
| Asia-Pacific | 58% | 5.1% |
| North America | 22% | 3.8% |
| Europe | 15% | 2.9% |
Future Directions and Research Opportunities
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